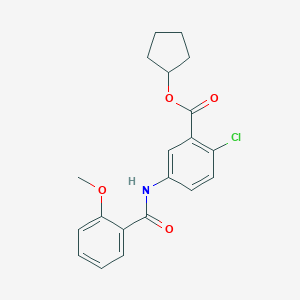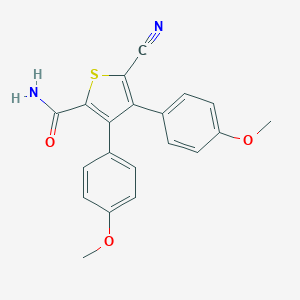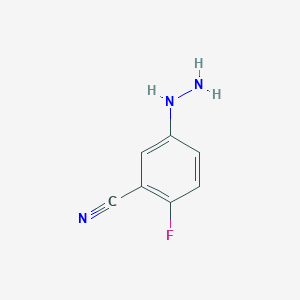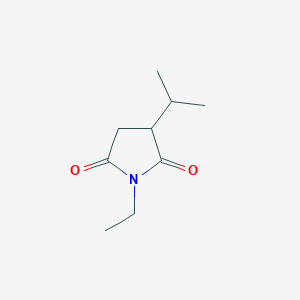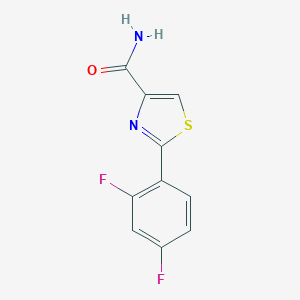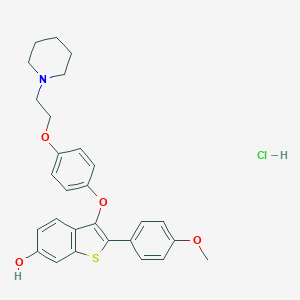![molecular formula C16H15N5O3S B062610 Purino[8,7-b]quinazoline-2,4,6(1H,3H,11H)-trione, 1,3-dimethyl-11-[(methylthio)methyl]- CAS No. 169692-32-4](/img/structure/B62610.png)
Purino[8,7-b]quinazoline-2,4,6(1H,3H,11H)-trione, 1,3-dimethyl-11-[(methylthio)methyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Purino[8,7-b]quinazoline-2,4,6(1H,3H,11H)-trione, 1,3-dimethyl-11-[(methylthio)methyl-] is a small molecule that has gained attention in the scientific community due to its various biological activities. This compound has been extensively studied for its potential applications in cancer treatment, inflammation, and neurodegenerative diseases.
Mecanismo De Acción
The mechanism of action of Purino[8,7-b]quinazoline-2,4,6(1H,3H,11H)-trione, 1,3-dimethyl-11-[(methylthio)methyl-] is not fully understood. However, studies have suggested that it may inhibit several signaling pathways involved in cancer cell growth and inflammation. It has also been found to modulate the activity of certain enzymes involved in oxidative stress and apoptosis.
Efectos Bioquímicos Y Fisiológicos
Purino[8,7-b]quinazoline-2,4,6(1H,3H,11H)-trione, 1,3-dimethyl-11-[(methylthio)methyl-] has been shown to have various biochemical and physiological effects. Studies have reported that it can induce apoptosis in cancer cells, reduce the production of inflammatory cytokines, and protect against oxidative stress and inflammation in the brain. It has also been found to modulate the activity of certain enzymes involved in apoptosis and oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using Purino[8,7-b]quinazoline-2,4,6(1H,3H,11H)-trione, 1,3-dimethyl-11-[(methylthio)methyl-] in lab experiments is its potential for anti-cancer and anti-inflammatory activity. However, one of the limitations is its limited solubility in water, which can make it difficult to administer in certain experiments.
Direcciones Futuras
There are several future directions for the study of Purino[8,7-b]quinazoline-2,4,6(1H,3H,11H)-trione, 1,3-dimethyl-11-[(methylthio)methyl-]. One potential area of research is the development of more efficient synthesis methods to obtain higher yields of the compound. Another area of research is the investigation of its potential applications in other diseases, such as Alzheimer's and Parkinson's. Additionally, further studies are needed to fully understand the mechanism of action of Purino[8,7-b]quinazoline-2,4,6(1H,3H,11H)-trione, 1,3-dimethyl-11-[(methylthio)methyl-] and its potential for therapeutic use.
Métodos De Síntesis
The synthesis of Purino[8,7-b]quinazoline-2,4,6(1H,3H,11H)-trione, 1,3-dimethyl-11-[(methylthio)methyl-] involves the condensation of 2,4,6-trioxo-1,3-dimethyl-1,2,3,6-tetrahydropyrimidine with 2-(methylthio)acetaldehyde in the presence of a base. The resulting product is then purified by column chromatography to obtain a pure compound.
Aplicaciones Científicas De Investigación
Purino[8,7-b]quinazoline-2,4,6(1H,3H,11H)-trione, 1,3-dimethyl-11-[(methylthio)methyl-] has been extensively studied for its potential applications in cancer treatment, inflammation, and neurodegenerative diseases. Studies have shown that this compound has anti-tumor activity by inhibiting the growth of cancer cells and inducing apoptosis. It has also been found to have anti-inflammatory properties by suppressing the production of inflammatory cytokines. In addition, Purino[8,7-b]quinazoline-2,4,6(1H,3H,11H)-trione, 1,3-dimethyl-11-[(methylthio)methyl-] has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Propiedades
Número CAS |
169692-32-4 |
|---|---|
Nombre del producto |
Purino[8,7-b]quinazoline-2,4,6(1H,3H,11H)-trione, 1,3-dimethyl-11-[(methylthio)methyl]- |
Fórmula molecular |
C16H15N5O3S |
Peso molecular |
357.4 g/mol |
Nombre IUPAC |
1,3-dimethyl-11-(methylsulfanylmethyl)purino[8,7-b]quinazoline-2,4,6-trione |
InChI |
InChI=1S/C16H15N5O3S/c1-18-12-11(14(23)19(2)16(18)24)21-13(22)9-6-4-5-7-10(9)20(8-25-3)15(21)17-12/h4-7H,8H2,1-3H3 |
Clave InChI |
HWBQFIBPXMXSJA-UHFFFAOYSA-N |
SMILES |
CN1C2=C(C(=O)N(C1=O)C)N3C(=O)C4=CC=CC=C4N(C3=N2)CSC |
SMILES canónico |
CN1C2=C(C(=O)N(C1=O)C)N3C(=O)C4=CC=CC=C4N(C3=N2)CSC |
Sinónimos |
Purino[8,7-b]quinazoline-2,4,6(1H,3H,11H)-trione, 1,3-dimethyl-11-[(methylthio)methyl]- |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



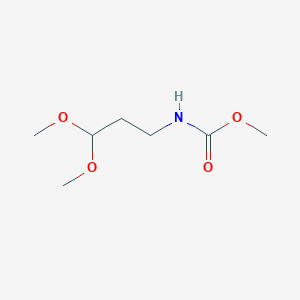
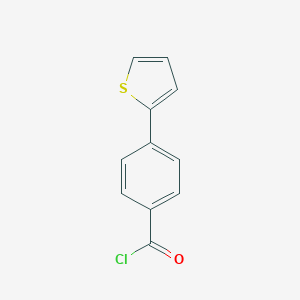
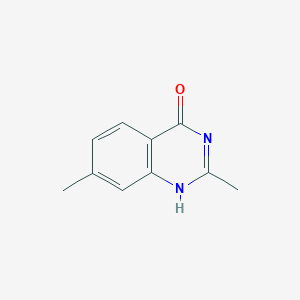
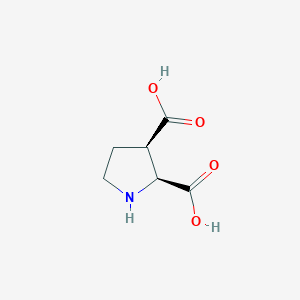
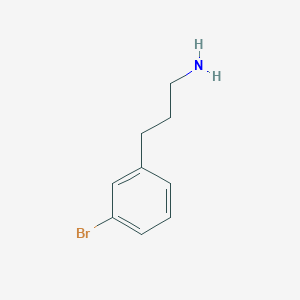
![1H-Furo[3,4-f]benzimidazole-5,7-dione](/img/structure/B62543.png)
![1-[2-(4-Methoxyphenyl)-4-phenyl-1,5,7,9-tetrazabicyclo[4.3.0]nona-3,5,7-trien-8-YL]pyrrolidine-2,5-dione](/img/structure/B62546.png)
![Cyclohexane, 2-fluoro-4-methyl-1-(1-methylethyl)-, [1R-(1alpha,2beta,4beta)]-(9CI)](/img/structure/B62548.png)
